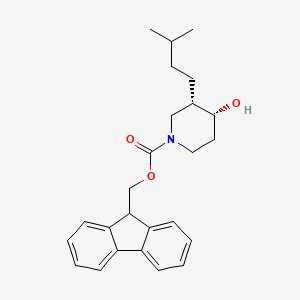
(9H-fluoren-9-yl)methyl (3S,4R)-4-hydroxy-3-isopentylpiperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(9H-fluoren-9-yl)methyl (3S,4R)-4-hydroxy-3-isopentylpiperidine-1-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a fluorenyl group attached to a piperidine ring, which is further substituted with a hydroxy group and an isopentyl chain. The unique structure of this compound makes it an interesting subject for chemical synthesis and analysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (9H-fluoren-9-yl)methyl (3S,4R)-4-hydroxy-3-isopentylpiperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials One common approach is to first prepare the piperidine ring with the desired stereochemistry This can be achieved through asymmetric synthesis or chiral resolution techniques
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction temperatures, and efficient purification techniques such as chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(9H-fluoren-9-yl)methyl (3S,4R)-4-hydroxy-3-isopentylpiperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The fluorenyl group can be reduced to form a more saturated hydrocarbon.
Substitution: The piperidine ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the fluorenyl group may produce a more saturated hydrocarbon.
Wissenschaftliche Forschungsanwendungen
(9H-fluoren-9-yl)methyl (3S,4R)-4-hydroxy-3-isopentylpiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism by which (9H-fluoren-9-yl)methyl (3S,4R)-4-hydroxy-3-isopentylpiperidine-1-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(9H-fluoren-9-yl)methyl 2-hydroxyethyl (methyl)carbamate: Another fluorenyl-substituted compound with different functional groups.
2-Fluorodeschloroketamine: A dissociative anesthetic with a similar fluorenyl structure but different pharmacological properties.
Uniqueness
The uniqueness of (9H-fluoren-9-yl)methyl (3S,4R)-4-hydroxy-3-isopentylpiperidine-1-carboxylate lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and a potential lead compound for drug development.
Eigenschaften
Molekularformel |
C25H31NO3 |
|---|---|
Molekulargewicht |
393.5 g/mol |
IUPAC-Name |
9H-fluoren-9-ylmethyl (3S,4R)-4-hydroxy-3-(3-methylbutyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C25H31NO3/c1-17(2)11-12-18-15-26(14-13-24(18)27)25(28)29-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-10,17-18,23-24,27H,11-16H2,1-2H3/t18-,24+/m0/s1 |
InChI-Schlüssel |
XGBGGWQMIJXALP-MHECFPHRSA-N |
Isomerische SMILES |
CC(C)CC[C@H]1CN(CC[C@H]1O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Kanonische SMILES |
CC(C)CCC1CN(CCC1O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



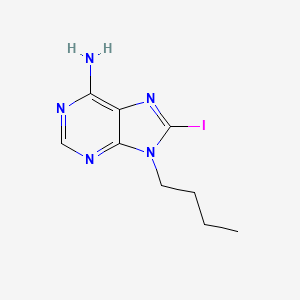
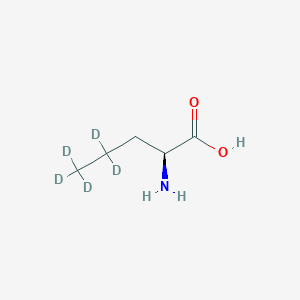
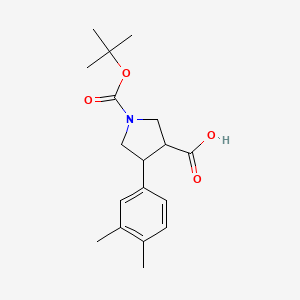

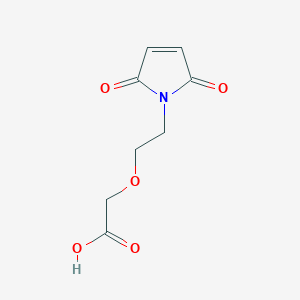
![Cis-tert-butyl (3aR,6aR)-3a,6a-difluoro-3-oxo-1,2,4,6-tetrahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B12309123.png)
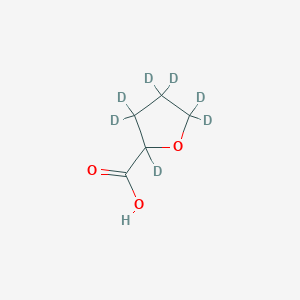

![2-[5-amino-4-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B12309132.png)
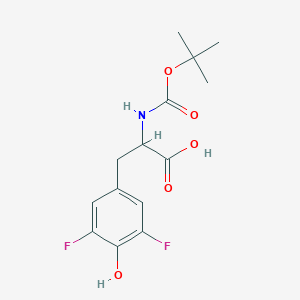
![2,2,2-trifluoro-N-[4-methyl-2-(trifluoromethyl)piperidin-3-yl]acetamide;hydrochloride](/img/structure/B12309143.png)

![2-[(Azetidin-3-yl)(methyl)amino]acetic acid hydrochloride](/img/structure/B12309150.png)
